Intepirdine

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

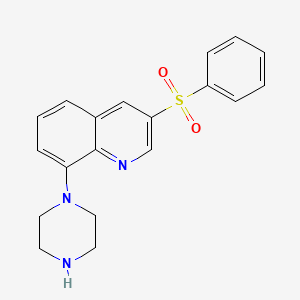

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-8-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZFWROHYSMCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976249 | |

| Record name | Intepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607742-69-8 | |

| Record name | Intepirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607742-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intepirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607742698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intepirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Intepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZENESULFONYL-8-PIPERAZIN-1-YL QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INTEPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOB2M82HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Intepirdine's mechanism of action as a 5-HT6 antagonist

An In-Depth Technical Guide to the Mechanism of Action of Intepirdine, a 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as SB-742457 and RVT-101) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for cognition and memory, such as the hippocampus, striatum, and cortex. This localization has made it a significant target for therapeutic intervention in cognitive disorders, particularly Alzheimer's disease.[5] The primary therapeutic hypothesis for 5-HT6 receptor antagonism is the enhancement of cognitive function through the modulation of multiple neurotransmitter systems.[5] This guide provides a detailed overview of the molecular mechanism, pharmacological profile, and key experimental methodologies used to characterize this compound. Although this compound showed initial promise, it ultimately failed to meet its primary endpoints in pivotal Phase 3 clinical trials, leading to the discontinuation of its development.[4][6]

Core Mechanism of Action: 5-HT6 Receptor Antagonism

The therapeutic rationale for this compound is based on its ability to block the activity of the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to the Gs alpha subunit.

Signaling Pathway

The canonical signaling pathway of the 5-HT6 receptor involves the activation of adenylyl cyclase, which leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] This pathway is initiated by the binding of the endogenous ligand, serotonin (5-HT). This compound, as a competitive antagonist, binds to the 5-HT6 receptor but does not activate it, thereby preventing serotonin from binding and initiating the downstream signaling cascade.

The pro-cognitive effects of 5-HT6 receptor antagonism are not thought to be a direct result of blocking cAMP production, but rather a consequence of the downstream effects on neurotransmitter release. Blockade of 5-HT6 receptors has been shown to disinhibit cholinergic and glutamatergic neurons, leading to increased levels of acetylcholine (B1216132) (ACh) and glutamate (B1630785) in key brain regions.[5][8] This is believed to occur through the modulation of GABAergic interneurons. By enhancing the activity of these critical neurotransmitter systems, 5-HT6 antagonists like this compound were hypothesized to improve learning and memory.

Quantitative Data Presentation

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT6 receptor.

Table 1: Pharmacodynamic Profile of this compound (SB-742457)

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (pKi) | Human | 9.63 | [1][2][9][10] |

| Binding Affinity (Ki) | Human | ~0.23 nM | Calculated |

| Selectivity | Various | >100-fold over other serotonin receptors and other neurotransmitter receptors | [1][2][9] |

Note: The Ki value was calculated from the pKi using the formula: Ki = 10(-pKi) M.

Table 2: Dosing Information for this compound (SB-742457)

| Study Type | Species | Dose Range | Route | Reference(s) |

| Preclinical | Rat | 3 - 60 mg/kg | Oral | [11] |

| Clinical (Phase 2) | Human | 5, 15, 35 mg | Oral (once daily) | [3][10] |

| Clinical (Phase 3) | Human | 35 mg | Oral (once daily) | [6] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for two key types of experiments.

In Vitro: Functional Antagonism via cAMP Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a functional measure of receptor blockade.

Objective: To determine the potency (IC50) of this compound in blocking serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.

Materials:

-

Cell Line: A stable cell line (e.g., HEK-293 or CHO) recombinantly expressing the human 5-HT6 receptor.

-

Agonist: Serotonin (5-Hydroxytryptamine).

-

Test Compound: this compound (SB-742457).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES, BSA, and a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[12][13]

-

cAMP Detection Kit: A commercial kit for quantifying cAMP levels, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[7][13]

-

Instrumentation: A microplate reader compatible with the chosen detection technology.

Protocol:

-

Cell Preparation: Culture the 5-HT6 receptor-expressing cells to approximately 80-90% confluency. On the day of the assay, harvest the cells, wash, and resuspend them in assay buffer to a predetermined optimal density.

-

Assay Plate Preparation: Dispense the cell suspension into a 384-well microplate.

-

Antagonist Addition: Prepare serial dilutions of this compound. Add the diluted antagonist to the wells and pre-incubate for a specified time (e.g., 20-30 minutes) at room temperature.

-

Agonist Stimulation: Add serotonin at a concentration that elicits a submaximal response (typically the EC80 concentration) to all wells, except for the negative control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions. This step stops the reaction and prepares the sample for quantification.

-

Signal Measurement: After a final incubation period in the dark, read the plate using a microplate reader. The signal generated is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.

In Vivo: Pro-cognitive Effects via Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay in rodents to assess recognition memory, which is a facet of cognition often impaired in Alzheimer's disease.

Objective: To evaluate the ability of this compound to reverse a chemically-induced deficit in recognition memory in rats.

Apparatus: A square open-field arena, typically 40x40x40 cm, made of a non-porous material. Two sets of identical objects (e.g., two identical cubes, two identical cylinders) and one novel object are required.

Protocol:

-

Habituation (Day 1): Place each rat individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during the test.[14][15]

-

Familiarization/Training Trial (T1) (Day 2):

-

Administer the memory-impairing agent (e.g., scopolamine) to the rats.

-

After a set pre-treatment time, administer the vehicle or this compound (e.g., 30 minutes before the trial).[8]

-

Place two identical objects (A1 and A2) in the arena.

-

Place the rat in the arena, facing away from the objects, and allow it to explore for a fixed period (e.g., 3-5 minutes).

-

Record the time spent actively exploring each object (sniffing or touching with the nose).

-

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1-4 hours). Longer ITIs result in natural forgetting, which can also be used as a deficit model.[8]

-

Test/Choice Trial (T2) (Day 2):

-

Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.

-

Place the rat back into the arena and allow it to explore for a fixed period (e.g., 3-5 minutes).

-

Record the time spent exploring the familiar object (A) and the novel object (B).

-

-

Data Analysis:

-

Calculate a Discrimination Index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

-

A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.

-

Compare the DI between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the this compound group would indicate a pro-cognitive effect.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | ALZFORUM [alzforum.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. cms.transpharmation.com [cms.transpharmation.com]

- 12. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. mmpc.org [mmpc.org]

The Role of Intepirdine in Modulating Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intepirdine (also known as SB-742457 and RVT-101) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that was investigated as a potential therapeutic for cognitive impairment, primarily in Alzheimer's disease and dementia with Lewy bodies. The core hypothesis behind its development was that by blocking 5-HT6 receptors, which are predominantly expressed in the central nervous system, this compound would enhance cholinergic neurotransmission, a key pathway implicated in learning and memory. Preclinical studies demonstrated the potential of 5-HT6 receptor antagonists to increase acetylcholine (B1216132) levels in brain regions critical for cognition. While early-phase clinical trials showed some promise, the pivotal Phase 3 MINDSET trial ultimately failed to meet its primary endpoints, leading to the discontinuation of this compound's development. This guide provides a detailed technical overview of this compound's mechanism of action, its effects on cholinergic and other neurotransmitter pathways, and a summary of its preclinical and clinical data.

Mechanism of Action: Targeting the 5-HT6 Receptor

This compound is a potent and selective antagonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system, with high densities in areas crucial for cognitive function, such as the hippocampus, prefrontal cortex, and striatum.[2]

Signaling Pathway of 5-HT6 Receptor Antagonism

The binding of serotonin to the 5-HT6 receptor activates a Gs-alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing this receptor, this compound blocks this signaling cascade. The prevailing hypothesis is that 5-HT6 receptors exert a tonic inhibitory influence on cholinergic and glutamatergic neurons.[2][3] Therefore, antagonism of these receptors is expected to disinhibit these neurons, leading to an increase in the release of acetylcholine and glutamate.[2][3]

References

Investigating the Neuroprotective Effects of Intepirdine: A Technical Guide

Whitepaper | December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Intepirdine (also known as RVT-101 and SB-742457) is a potent and selective 5-HT6 receptor antagonist that was investigated as a symptomatic and potentially disease-modifying agent for Alzheimer's disease (AD) and other forms of dementia. The primary hypothesis for its therapeutic effect centered on the ability of 5-HT6 receptor antagonism to increase the release of acetylcholine (B1216132) and other neurotransmitters crucial for cognition.[1][2] Preclinical studies suggested direct neuroprotective properties, particularly under conditions of hypoxia and hypoglycemia.[3] Despite a strong mechanistic rationale and promising phase 2 data, the large-scale phase 3 MINDSET trial in patients with mild-to-moderate AD failed to meet its co-primary endpoints for cognition and function.[2][4] Subsequently, the development of this compound for AD and Dementia with Lewy Bodies was discontinued.[1] This technical guide provides an in-depth review of the scientific foundation for investigating this compound's neuroprotective effects, detailing its mechanism of action, summarizing the key preclinical and clinical data, and providing representative protocols for the experimental models used in its evaluation.

Core Mechanism of Action

This compound is a small molecule antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] These receptors are almost exclusively expressed in the central nervous system (CNS), with high density in regions critical for learning and memory, such as the hippocampus and cerebral cortex.[2] This CNS-specific localization made the 5-HT6 receptor an attractive therapeutic target, promising enhanced central cholinergic activity with minimal peripheral side effects.[2]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit. Activation of this pathway leads to the production of cyclic AMP (cAMP). Additionally, the 5-HT6 receptor can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) through a Fyn-tyrosine kinase-dependent mechanism.

Hypothesized Pro-Cognitive and Neuroprotective Mechanism

The leading hypothesis for the pro-cognitive effects of 5-HT6 antagonists is based on their modulation of multiple neurotransmitter systems. 5-HT6 receptors are located on GABAergic interneurons. By antagonizing these receptors, this compound was thought to inhibit the activity of these GABAergic neurons. This "disinhibition" would, in turn, increase the firing rate and subsequent release of acetylcholine and glutamate (B1630785) from cholinergic and glutamatergic neurons, respectively. This elevation of key neurotransmitters was proposed to enhance cognitive function and potentially confer neuroprotection.

Preclinical Evidence of Neuroprotection

The hypothesis that this compound could be directly neuroprotective, beyond its role as a cognitive enhancer, was supported by in vitro studies. Data presented by Axovant Sciences at the 2017 Alzheimer's Association International Conference (AAIC) showed that this compound exhibited protective effects in a cellular model of ischemia.[3]

In Vitro Ischemia Model (Oxygen-Glucose Deprivation)

In a study using mixed cortical neuron (MCN) cultures, pre-treatment with this compound for 24 hours demonstrated neuroprotective effects against conditions of oxygen and glucose deprivation (OGD), an in vitro model for ischemic injury.[3] The primary endpoint was the release of lactate (B86563) dehydrogenase (LDH), a well-established surrogate marker for cell death and membrane damage.

Summary of Preclinical Data

The specific quantitative results from the AAIC poster presentation were not released in a peer-reviewed publication. However, the company reported a statistically significant outcome.

| Experimental Model | Compound | Insult | Endpoint Measured | Reported Outcome | Reference |

| Mixed Cortical Neuron Cultures | This compound | Oxygen-Glucose Deprivation (OGD) | Lactate Dehydrogenase (LDH) Release | Statistically significant decrease in LDH release (p<0.05 at multiple concentrations) | [3] |

Clinical Investigation: The MINDSET Trial

The most definitive evaluation of this compound's efficacy was the MINDSET study, a global, randomized, double-blind, placebo-controlled Phase 3 clinical trial.[2] The trial was designed to confirm the promising results of an earlier Phase 2b study.

Study Design

-

Population: 1,315 patients with mild-to-moderate Alzheimer's disease.[2]

-

Intervention: this compound (35 mg, once daily) or placebo for 24 weeks.[2]

-

Background Therapy: All patients were on a stable dose of the acetylcholinesterase inhibitor donepezil (B133215).[2]

-

Co-Primary Endpoints:

-

Key Secondary Endpoint: Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+).[2]

Summary of Clinical Efficacy Results

The MINDSET trial did not meet its co-primary endpoints. There were no statistically significant differences between the this compound and placebo groups in the measures of cognition or activities of daily living after 24 weeks of treatment.[2] A small, statistically significant benefit was observed on the CIBIC+ secondary endpoint.

| Endpoint | Treatment Group | Placebo Group | Adjusted Mean Difference (95% CI) | P-Value | Reference |

| ADAS-Cog | - | - | -0.36 (-0.95, 0.22) | 0.2249 | [2] |

| ADCS-ADL | - | - | -0.09 (-0.90, 0.72) | 0.8260 | [2] |

| CIBIC+ | - | - | Benefit over placebo | 0.0234 | [2] |

Safety and Tolerability

This compound demonstrated a favorable safety profile and was well-tolerated, with safety results comparable to placebo.[2]

Conclusion: Failure to Translate

Despite a compelling mechanism of action and supportive, albeit limited, preclinical neuroprotection data, this compound failed to demonstrate clinical efficacy in a large-scale Phase 3 trial. The lack of benefit in the MINDSET study led to the discontinuation of its development for Alzheimer's disease and Dementia with Lewy Bodies.[1] The story of this compound serves as a critical case study in drug development, highlighting the significant challenge of translating promising preclinical findings and mechanistic hypotheses into tangible clinical benefits for patients with complex neurodegenerative diseases.

Appendix: Detailed Experimental Protocols

The following sections describe representative, detailed methodologies for the key experiments used to evaluate the neuroprotective potential of a compound like this compound.

Experimental Workflow: In Vitro Neuroprotection Assay

Protocol: Oxygen-Glucose Deprivation (OGD) and LDH Assay

This protocol describes a typical method for assessing neuroprotection against ischemic-like injury in primary neuronal cultures.

1. Cell Culture:

-

Primary cortical neurons are harvested from embryonic day 18 (E18) rat pups and plated on poly-D-lysine-coated 96-well plates.

-

Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 10-14 days in vitro (DIV) to allow for maturation.

2. Compound Pre-treatment:

-

On the day of the experiment, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Cells are incubated with the compound for a pre-determined period, typically 24 hours.[3]

3. Oxygen-Glucose Deprivation (OGD):

-

The treatment medium is removed and replaced with a glucose-free DMEM/Neurobasal medium.

-

The 96-well plate is placed inside a hypoxic chamber (e.g., Billups-Rothenberg modular chamber).

-

The chamber is flushed with a gas mixture of 95% N2 / 5% CO2 for 10-15 minutes to displace oxygen.[5][6]

-

The sealed chamber is placed in a 37°C incubator for the duration of the insult (e.g., 60-120 minutes).

4. Reperfusion:

-

The plate is removed from the hypoxic chamber.

-

The OGD medium is quickly replaced with the original, pre-warmed treatment medium (containing glucose, B27, and the respective compound/vehicle).

-

The plate is returned to a standard normoxic (21% O2, 5% CO2) incubator for 24 hours to allow for injury development.[7]

5. LDH Release Assay:

-

After the reperfusion period, the plate is centrifuged at a low speed (e.g., 200 x g for 5 minutes) to pellet any detached cells.

-

A 50 µL aliquot of the cell-free supernatant is carefully transferred from each well to a new, clear 96-well assay plate.[8]

-

Control wells for maximum LDH release are prepared by adding a lysis buffer (e.g., 0.5-1% Triton X-100) to untreated wells 30 minutes before supernatant collection.

-

The LDH assay reagent (containing a tetrazolium salt, diaphorase, and necessary cofactors) is prepared according to the manufacturer's instructions (e.g., from Sigma-Aldrich, Roche, or Abcam).[9]

-

50-100 µL of the assay reagent is added to each well of the assay plate.

-

The plate is incubated at room temperature, protected from light, for 15-30 minutes, or until a color change is apparent.

-

The enzymatic reaction is stopped by adding a stop solution (e.g., 1M acetic acid).[8]

-

The absorbance is read using a microplate reader at 490 nm.

6. Data Analysis:

-

Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

-

Spontaneous release is from vehicle-treated, normoxic control wells.

-

Maximum release is from lysis-buffer-treated wells.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to determine if the reduction in LDH release by this compound is statistically significant compared to the vehicle-treated OGD group.

Protocol: In Vivo Microdialysis for Acetylcholine Release

This protocol outlines a method to measure extracellular acetylcholine (ACh) levels in the brain of a freely moving rat, a key experiment to confirm the mechanistic hypothesis of this compound.

1. Surgical Implantation of Guide Cannula:

-

A male Sprague-Dawley rat (250-300g) is anesthetized and placed in a stereotaxic frame.[10]

-

A guide cannula is surgically implanted, targeting a brain region of interest such as the ventral hippocampus or prefrontal cortex, and secured to the skull with dental cement.[10]

-

The animal is allowed to recover from surgery for 3-7 days.

2. Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, the rat is placed in a microdialysis bowl that allows for free movement.

-

A microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula into the target brain region.

-

The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[11]

-

The aCSF must contain an acetylcholinesterase (AChE) inhibitor (e.g., 100 nM neostigmine) to prevent the rapid degradation of ACh in the extracellular space, allowing for its detection.[12]

3. Sample Collection and Drug Administration:

-

The system is allowed to equilibrate for 60-90 minutes.

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into chilled vials.

-

This compound or vehicle is administered to the animal (e.g., via intraperitoneal injection).

-

Post-administration dialysate samples are collected for several hours to measure the change in ACh concentration over time.

4. Sample Analysis (HPLC-ECD or LC-MS/MS):

-

ACh concentrations in the dialysate are quantified using a highly sensitive analytical method.

-

HPLC with Electrochemical Detection (HPLC-ECD): Samples are injected into an HPLC system. ACh is separated on a column and then passed through a post-column immobilized enzyme reactor containing AChE and choline (B1196258) oxidase. This converts ACh to hydrogen peroxide, which is then detected by the electrochemical detector.[11]

-

LC-MS/MS: This method offers high specificity and sensitivity. A deuterated ACh internal standard is added to the samples. The samples are injected into an LC-MS/MS system, and ACh is quantified based on its mass-to-charge ratio compared to the internal standard.[10]

5. Data Analysis:

-

ACh concentrations are calculated for each time point.

-

The results are typically expressed as a percentage change from the average baseline concentration.

-

Statistical analysis is used to compare the ACh levels in the this compound-treated group to the vehicle-treated group.

This compound Development and Discontinuation Logic

References

- 1. alzforum.org [alzforum.org]

- 2. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Preclinical Data for this compound Suggests Potential Neuroprotective Properties [prnewswire.com]

- 4. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 10. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

The Discovery and Developmental Odyssey of Intepirdine (RVT-101): A Technical Guide

Foreword: This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of Intepirdine (RVT-101), a selective 5-HT6 receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neuropharmacology of cognitive enhancers and the challenges of developing therapeutics for neurodegenerative diseases. This document details the scientific rationale, preclinical evidence, clinical trial design and outcomes, and the ultimate discontinuation of this compound for its primary indications.

Executive Summary

This compound, also known as RVT-101 and formerly as SB-742457, was a promising small molecule investigated for the symptomatic treatment of Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). Originally developed by GlaxoSmithKline (GSK) and later acquired by Axovant Sciences, its mechanism of action centered on the antagonism of the serotonin (B10506) 6 (5-HT6) receptor, a target believed to modulate cholinergic and glutamatergic neurotransmission. Despite a plausible scientific rationale and some encouraging early-phase clinical data, this compound ultimately failed to demonstrate efficacy in pivotal Phase 3 trials, leading to the termination of its development for these indications. This guide chronicles its journey from a novel therapeutic concept to a late-stage clinical disappointment, offering valuable insights into the complexities of CNS drug development.

Discovery and Preclinical Development

The 5-HT6 Receptor as a Therapeutic Target

The discovery of this compound was rooted in the growing understanding of the role of the serotonergic system in cognition. The 5-HT6 receptor, almost exclusively expressed in the central nervous system (CNS), particularly in brain regions implicated in learning and memory such as the hippocampus and cortex, emerged as a compelling target.[1] Antagonism of the 5-HT6 receptor was hypothesized to enhance cognitive function by modulating the activity of other neurotransmitter systems.

Mechanism of Action

This compound is a potent and selective antagonist of the 5-HT6 receptor. The primary mechanism of action is believed to be the enhancement of cholinergic neurotransmission. By blocking the inhibitory effects of serotonin on acetylcholine (B1216132) release, 5-HT6 receptor antagonists are thought to increase acetylcholine levels in the synaptic cleft, thereby compensating for the cholinergic deficits characteristic of Alzheimer's disease.[2]

Preclinical Efficacy

Under its original name, SB-742457, this compound demonstrated pro-cognitive effects in various animal models. Preclinical studies in rats showed that the compound could reverse both age-related and scopolamine-induced learning and memory deficits.[1] These findings provided a strong rationale for its progression into clinical development for dementia.

Novel Object Recognition (NOR) Test: This test assesses a rodent's ability to recognize a novel object in a familiar environment.

-

Protocol:

-

Habituation: Rats are individually habituated to an open-field arena for a set period.

-

Familiarization Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period.

-

Test Phase (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena.

-

Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

Morris Water Maze (MWM): This test evaluates spatial learning and memory.

-

Protocol:

-

Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase: Rats undergo several trials per day for several days, starting from different locations, to learn the platform's location.

-

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time.

-

Data Analysis: The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

-

Clinical Development

This compound underwent a series of clinical trials in patients with mild-to-moderate Alzheimer's disease and Dementia with Lewy Bodies.

Phase 1 and Early Phase 2 Studies

Initial Phase 1 studies established the safety and tolerability of this compound.[1] Early Phase 2 trials conducted by GSK explored its efficacy as both a monotherapy and as an adjunct to acetylcholinesterase inhibitors (AChEIs) like donepezil (B133215). While monotherapy trials showed mixed results, a Phase 2b study suggested a potential benefit when this compound was added to a stable regimen of donepezil.[1] This finding was a critical driver for its further development by Axovant.

The MINDSET Trial (Phase 3) in Alzheimer's Disease

The MINDSET study was a large, global, randomized, double-blind, placebo-controlled Phase 3 trial designed to confirm the efficacy and safety of this compound (35 mg once daily) as an adjunctive therapy to donepezil in patients with mild-to-moderate AD.[3][4]

The MINDSET trial did not meet its co-primary endpoints. There was no statistically significant difference between the this compound and placebo groups in the change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) or the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale at 24 weeks.[3]

| Endpoint | This compound 35 mg + Donepezil (n=661) | Placebo + Donepezil (n=654) | Adjusted Mean Difference (95% CI) | p-value |

| ADAS-Cog Change from Baseline | -0.36 (-0.95, 0.22) | 0.2249 | ||

| ADCS-ADL Change from Baseline | -0.09 (-0.90, 0.72) | 0.8260 | ||

| Table 1: Primary Efficacy Outcomes of the MINDSET Trial at Week 24.[3] |

A statistically significant benefit was observed for this compound on the secondary endpoint of the Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+).[2]

This compound was generally well-tolerated in the MINDSET trial, with a safety profile comparable to placebo.[2]

| Adverse Event (≥2% in either group) | This compound 35 mg (n=656) | Placebo (n=651) |

| Fall | 5.6% | 4.5% |

| Diarrhea | 3.5% | 2.9% |

| Nausea | 3.2% | 2.2% |

| Headache | 2.9% | 3.2% |

| Agitation | 2.7% | 2.3% |

| Urinary tract infection | 3.8% | 4.0% |

| Nasopharyngitis | 2.9% | 3.4% |

| Table 2: Common Adverse Events in the MINDSET Trial.[2] |

The HEADWAY-DLB Trial (Phase 2b) in Dementia with Lewy Bodies

The HEADWAY-DLB study was a multinational, randomized, double-blind, placebo-controlled Phase 2b trial evaluating two doses of this compound (35 mg and 70 mg once daily) in patients with DLB.[5][6]

The trial did not meet its primary endpoint, which was the change from baseline on the Unified Parkinson's Disease Rating Scale Part III (UPDRS-III).[7] There were also no significant differences on secondary cognitive and functional measures.[5]

| Endpoint | This compound 35 mg (n=89) | This compound 70 mg (n=87) | Placebo (n=89) | p-value (vs. Placebo) |

| UPDRS-III Change from Baseline | 35mg: 0.158070mg: 0.6069 | |||

| Table 3: Primary Efficacy Outcome of the HEADWAY-DLB Trial at Week 24.[5][7] |

Both doses of this compound were generally well-tolerated, with a slightly higher incidence of gastrointestinal adverse events compared to placebo.[5][8]

| Adverse Event | This compound 35 mg (n=89) | This compound 70 mg (n=88) | Placebo (n=91) |

| Any TEAE | 86.5% | 77.3% | 81.3% |

| Fall | 19.1% | 20.5% | 20.9% |

| Diarrhea | 10.1% | 9.1% | 5.5% |

| Nausea | 7.9% | 10.2% | 4.4% |

| Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the HEADWAY-DLB Trial.[5] |

Experimental Protocols for Key Clinical Assessments

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

-

Objective: To assess the severity of cognitive impairment in Alzheimer's disease.

-

Administration: A trained rater administers a series of 11 tasks that evaluate memory, language, and praxis. The tasks include word recall, naming objects, following commands, constructional praxis, and orientation.[9][10][11]

-

Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL)

-

Objective: To assess a patient's ability to perform activities of daily living.

-

Administration: A structured interview is conducted with a reliable informant or caregiver who has good knowledge of the patient's daily functioning. The inventory covers a range of 23 activities, from basic self-care to more complex instrumental tasks.[12][13][14]

-

Scoring: The total score ranges from 0 to 78, with higher scores indicating better functional ability.

Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+)

-

Objective: To provide a global assessment of change in a patient's condition from baseline.

-

Administration: A clinician conducts a semi-structured interview with both the patient and the caregiver to gather information on cognition, function, and behavior.[15][16][17]

-

Scoring: The clinician rates the overall change on a 7-point scale, ranging from 1 (marked improvement) to 7 (marked worsening), with 4 indicating no change.

Discontinuation of Development and Future Perspectives

Following the negative results of the MINDSET and HEADWAY-DLB trials, Axovant Sciences announced the discontinuation of the development of this compound for Alzheimer's disease and Dementia with Lewy Bodies in January 2018.[1]

The story of this compound serves as a critical case study in the development of CNS drugs. It highlights the challenges of translating promising preclinical findings and early-phase clinical signals into late-stage success. While the 5-HT6 receptor remains a target of interest in cognitive neuroscience, the failure of this compound and other drugs in its class underscores the need for a deeper understanding of the complex pathophysiology of neurodegenerative diseases and the development of more predictive preclinical models and sensitive clinical endpoints. The extensive data generated from the this compound clinical trial program, however, remains a valuable resource for the scientific community, offering important lessons for the design and execution of future clinical trials in dementia.

References

- 1. alzforum.org [alzforum.org]

- 2. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study Evaluating this compound (RVT-101) in Subjects With Mild to Moderate Alzheimer's Disease on Donepezil: MINDSET Study [ctv.veeva.com]

- 5. An international, randomized, placebo‐controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayo.edu [mayo.edu]

- 7. An international, randomized, placebo-controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY-DLB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Administration and Scoring Variance on the ADAS-Cog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dementiaresearch.org.au [dementiaresearch.org.au]

- 13. Website [eprovide.mapi-trust.org]

- 14. videnscenterfordemens.dk [videnscenterfordemens.dk]

- 15. researchgate.net [researchgate.net]

- 16. Qualitative analysis of the clinician interview-based impression of change (Plus): methodological issues and implications for clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Clinician's Interview-Based Impression of Change (Plus caregiver input) and goal attainment in two dementia drug trials: Clinical meaningfulness and the initial treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Intepirdine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intepirdine (also known as RVT-101 and SB-742457) is an investigational small molecule that was developed for the treatment of cognitive impairment and dementia, particularly in Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1][2] Originally synthesized by GlaxoSmithKline and later developed by Axovant Sciences, this compound's therapeutic rationale was based on its action as a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data from preclinical and clinical studies.

Pharmacodynamics

The primary mechanism of action of this compound is the blockade of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory such as the hippocampus and cortex. By antagonizing this receptor, this compound was hypothesized to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are implicated in cognitive processes.

Receptor Binding Affinity

This compound demonstrates high affinity for the human 5-HT6 receptor. In vitro studies have established its potent binding characteristics. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The pKi, which is the negative logarithm of the Ki, is also commonly used.

| Receptor | Species | Parameter | Value |

| 5-HT6 | Human | pKi | 9.63 |

| 5-HT6 | Human | Ki (nM) | 0.23 |

| 5-HT2A | Human | Ki (nM) | Data not publicly available |

Note: The Ki value for the 5-HT6 receptor was calculated from the pKi value of 9.63.

In Vivo Receptor Occupancy

In clinical studies, the engagement of this compound with its target receptor in the brain has been assessed. It has been reported that a daily dose of 35 mg of this compound leads to near-complete occupancy of the 5-HT6 receptor. This high level of receptor engagement at a clinically tested dose was a key piece of evidence supporting the potential for a pharmacodynamic effect in patients.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. The following tables summarize the available quantitative data.

Human Pharmacokinetics

Limited quantitative pharmacokinetic data for this compound in humans is publicly available. The following table represents a summary of the known parameters.

| Parameter | Value |

| Absorption | |

| Route of Administration | Oral |

| Tmax (Time to Peak Plasma Concentration) | Data not publicly available |

| Distribution | |

| Volume of Distribution (Vd) | Data not publicly available |

| Protein Binding | Data not publicly available |

| Metabolism | |

| Primary Metabolic Pathways | Data not publicly available |

| Key Metabolizing Enzymes | Data not publicly available |

| Excretion | |

| Half-life (t1/2) | Data not publicly available |

| Clearance (CL) | Data not publicly available |

| Major Route of Excretion | Data not publicly available |

Preclinical Pharmacokinetics (Rat)

Detailed quantitative pharmacokinetic parameters for this compound in preclinical species like rats are not available in the public literature. Preclinical studies have confirmed the cognitive-enhancing effects of this compound in rat models of memory impairment.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.

Objective: To quantify the affinity of this compound for the 5-HT6 receptor.

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.

-

Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Bioanalytical Method for Quantification of this compound in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for quantifying drugs in biological matrices.

Objective: To accurately measure the concentration of this compound in plasma samples.

General Procedure:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The analyte (this compound) is separated from other components in the sample on a chromatographic column.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify this compound and the internal standard based on their unique mass-to-charge ratios.

-

Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration of this compound in the unknown samples is determined by comparing their response to the calibration curve.

Novel Object Recognition (NOR) Test in Rats

The NOR test is a behavioral assay used to assess learning and memory in rodents.

Objective: To evaluate the cognitive-enhancing effects of this compound in a rat model.

General Procedure:

-

Habituation: Rats are individually habituated to an open-field arena in the absence of any objects.

-

Familiarization Phase (T1): Each rat is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a set period.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (the ITI).

-

Test Phase (T2): The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time the rat spends exploring the novel object versus the familiar object is recorded.

-

Data Analysis: A discrimination index is calculated to quantify the preference for the novel object. A higher discrimination index in the drug-treated group compared to the control group indicates improved memory.

Signaling Pathway

This compound, as a 5-HT6 receptor antagonist, is proposed to enhance cognitive function by modulating downstream signaling pathways that lead to increased release of key neurotransmitters.

Conclusion

This compound is a potent 5-HT6 receptor antagonist with high affinity for its target. While it demonstrated a clear pharmacodynamic effect in terms of high receptor occupancy at clinically relevant doses, and showed pro-cognitive effects in preclinical models, it ultimately failed to meet its primary endpoints in large-scale clinical trials for Alzheimer's disease and Dementia with Lewy Bodies. The comprehensive data gathered on its pharmacokinetic and pharmacodynamic properties, as outlined in this guide, remain valuable for the scientific community in understanding the role of the 5-HT6 receptor in neurodegenerative diseases and for informing future drug development efforts in this area. The lack of publicly available detailed quantitative pharmacokinetic data, however, limits a complete understanding of its disposition in humans.

References

Intepirdine's Serotonin Receptor Binding Affinity and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intepirdine (also known as SB-742457 and RVT-101) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This technical guide provides an in-depth analysis of its binding affinity and selectivity profile for serotonin receptors, compiling quantitative data from publicly available research. The document details the experimental methodologies used to characterize these properties and illustrates the key signaling pathways involved. While extensive data exists for its primary target, the 5-HT6 receptor, and its most significant secondary target, the 5-HT2A receptor, a comprehensive screening across all serotonin receptor subtypes is not fully available in the public domain.

Introduction

The serotonergic system, with its diverse array of at least 14 receptor subtypes, is a critical modulator of numerous physiological and psychological processes, including cognition, mood, and memory. Consequently, these receptors are prominent targets for therapeutic intervention in various neurological and psychiatric disorders. This compound emerged as a promising therapeutic candidate, primarily for Alzheimer's disease, due to its high affinity for the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system and is implicated in cognitive processes. Understanding the precise binding affinity and selectivity of a compound like this compound is paramount for predicting its therapeutic efficacy and potential off-target effects.

Binding Affinity and Selectivity of this compound for Serotonin Receptors

This compound exhibits high-nanomolar to sub-nanomolar affinity for the human 5-HT6 receptor. Its selectivity profile indicates a significantly lower affinity for other serotonin receptor subtypes, with the most notable secondary affinity being for the 5-HT2A receptor.

Quantitative Binding Data

The following table summarizes the available quantitative data on the binding affinity of this compound for human serotonin receptors.

| Receptor Subtype | Parameter | Value | Reference |

| 5-HT6 | pKi | 9.63 | [1] |

| Ki | 0.23 nM | ||

| 5-HT2A | Ki | 10 nM | |

| Other 5-HT Subtypes | Selectivity | >100-fold over other receptors | [1] |

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on standard in vitro pharmacological assays. The following sections describe representative protocols for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][3]

Objective: To determine the inhibition constant (Ki) of this compound for serotonin receptors.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a specific radiolabeled ligand from its receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki.

Generalized Protocol for 5-HT6 Receptor Binding Assay:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT6 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-LSD).

-

Increasing concentrations of unlabeled this compound (for competition curve) or a high concentration of a known non-specific ligand (to determine non-specific binding).

-

The prepared cell membrane homogenate.

-

-

The plate is incubated (e.g., for 60 minutes at 37°C) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value for this compound is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To determine the functional activity of this compound at the 5-HT6 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: The 5-HT6 receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP. An antagonist will block the increase in cAMP induced by an agonist, while an inverse agonist will decrease the basal (constitutive) level of cAMP.

Generalized Protocol:

-

Cell Culture:

-

Cells expressing the human 5-HT6 receptor (e.g., HEK-293 or CHO cells) are cultured in appropriate media.

-

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well plates.

-

For antagonist testing, cells are pre-incubated with varying concentrations of this compound before the addition of a 5-HT6 agonist (e.g., serotonin or a selective agonist) at a concentration that elicits a submaximal response (e.g., EC80).

-

For inverse agonist testing, cells are incubated with varying concentrations of this compound alone.

-

The incubation is carried out for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

-

Data Analysis:

-

For antagonist activity, the IC50 value (concentration of this compound that inhibits 50% of the agonist-induced cAMP production) is determined.

-

For inverse agonist activity, the efficacy and potency of this compound in reducing basal cAMP levels are calculated.

-

Workflow for cAMP Functional Assay

Objective: To determine the functional activity of this compound at the 5-HT2A receptor by measuring changes in intracellular calcium ([Ca2+]i).

Principle: The 5-HT2A receptor is coupled to a Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Generalized Protocol:

-

Cell Culture and Dye Loading:

-

Cells expressing the human 5-HT2A receptor are cultured in multi-well plates suitable for fluorescence reading.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.

-

-

Assay Procedure:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

For antagonist testing, cells are pre-incubated with varying concentrations of this compound.

-

A 5-HT2A agonist (e.g., serotonin) is added, and the change in fluorescence is monitored over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

The IC50 value for this compound is determined by measuring its ability to inhibit the agonist-induced calcium response.

-

Workflow for Calcium Flux Assay

Signaling Pathways

5-HT6 Receptor Signaling

The 5-HT6 receptor primarily signals through the Gs-adenylyl cyclase pathway. Activation of this pathway leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, 5-HT6 receptor signaling can involve other pathways, such as the mTOR pathway and the activation of the Fyn tyrosine kinase, which can influence neuronal plasticity. Some studies also suggest that the 5-HT6 receptor exhibits constitutive activity (agonist-independent signaling), and compounds like this compound may act as inverse agonists, reducing this basal activity.

5-HT6 Receptor Signaling Pathway

5-HT2A Receptor Signaling

The 5-HT2A receptor is a canonical Gq-coupled receptor. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with the elevated calcium levels, activates Protein Kinase C (PKC). This cascade can lead to a wide range of cellular responses, including modulation of ion channel activity, gene expression, and neurotransmitter release.

5-HT2A Receptor Signaling Pathway

Conclusion

This compound is a highly potent and selective 5-HT6 receptor antagonist, with a secondary, lower affinity for the 5-HT2A receptor. Its high selectivity for the 5-HT6 receptor underscores its targeted mechanism of action. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in the field of neuropharmacology and drug development. Further comprehensive screening across all serotonin receptor subtypes would provide a more complete picture of its selectivity profile and aid in the continued exploration of the therapeutic potential of 5-HT6 receptor modulation.

References

An In-depth Technical Guide on the Early-Stage Research of Intepirdine for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intepirdine (also known as SB-742457 and RVT-101) is a potent and selective 5-HT6 receptor antagonist that was investigated for its potential as a cognitive-enhancing agent, primarily for the treatment of Alzheimer's disease and dementia with Lewy bodies. The rationale for its development was based on the hypothesis that blocking 5-HT6 receptors in the brain would modulate multiple neurotransmitter systems, leading to improved cognitive function. Early-stage research, encompassing preclinical and Phase 1 clinical studies, provided initial evidence for its mechanism of action and a favorable safety profile. However, the compound ultimately failed to meet its primary endpoints in pivotal Phase 3 clinical trials, leading to the discontinuation of its development. This guide provides a detailed technical overview of the foundational early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and early clinical findings.

Mechanism of Action: 5-HT6 Receptor Antagonism

This compound functions as a competitive antagonist at the serotonin (B10506) 6 (5-HT6) receptor. These receptors are almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

By blocking the 5-HT6 receptor, this compound is believed to indirectly modulate the release of several key neurotransmitters implicated in cognitive processes, most notably acetylcholine (B1216132) and glutamate (B1630785).[1] The prevailing hypothesis is that 5-HT6 receptors are located on GABAergic interneurons, which exert an inhibitory influence on cholinergic and glutamatergic neurons. Antagonism of these receptors by this compound is thought to disinhibit these neurons, thereby increasing the release of acetylcholine and glutamate in the synaptic cleft.[1] This proposed mechanism provided a strong rationale for investigating this compound as a pro-cognitive agent, particularly in conditions like Alzheimer's disease where cholinergic deficits are a well-established hallmark.[2]

Signaling Pathway

The binding of this compound to the 5-HT6 receptor prevents the downstream signaling cascade initiated by serotonin. This interruption is central to its therapeutic hypothesis.

Preclinical Research

Early preclinical studies were instrumental in establishing the pro-cognitive potential of this compound. These studies were primarily conducted in rodent models of cognitive impairment.

In Vitro Studies

A preclinical study demonstrated that this compound may possess neuroprotective properties. In an in vitro assay using mixed cortical neuron (MCN) cultures, pre-treatment with this compound for 24 hours led to a statistically significant decrease in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, when the cultures were exposed to oxygen and glucose deprivation (p<0.05 at multiple concentrations).[3]

In Vivo Cognitive Enhancement Studies

Table 1: Summary of Key Preclinical Cognitive Enhancement Studies

| Animal Model | Cognitive Task | Key Finding | Reference |

| Rats | Experimentally-induced learning deficits | Reversal of cognitive deficits | [4] |

| Rats | Age-related learning deficits | Reversal of cognitive deficits | [4] |

Neurochemical Studies

Preliminary preclinical data from microdialysis studies suggested a positive interaction between acetylcholinesterase inhibitors (AChEIs) and 5-HT6 antagonists, potentially through additive effects on the cholinergic system.[3] Furthermore, 5-HT6 antagonists have been shown to increase the release of other neurotransmitters, including glutamate and monoamines.[3]

Experimental Protocols

Detailed experimental protocols from the early preclinical studies are proprietary to the developing pharmaceutical companies. However, based on standard pharmacological research practices, the following methodologies were likely employed:

-

Novel Object Recognition (NOR) Task: This task assesses an animal's ability to recognize a novel object in a familiar environment.

-

Habituation: Rats are allowed to explore an empty arena.

-

Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. An increase in time spent with the novel object is indicative of recognition memory.

-

-

Morris Water Maze (MWM): This task assesses spatial learning and memory.

-

Acquisition Phase: Rats are placed in a circular pool of opaque water and must find a hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials.

-

Probe Trial: The platform is removed, and the time spent in the quadrant where the platform was previously located is measured to assess spatial memory.

-

Early-Stage Clinical Research (Phase 1)

Following promising preclinical results, this compound advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in human subjects.

Safety and Tolerability

Several Phase 1 studies were conducted comparing different formulations of this compound (then known as SB-742457). These studies consistently demonstrated that the compound was well-tolerated by healthy volunteers.[4] No significant adverse effects were reported, which supported its progression to Phase 2 trials in patient populations.[1]

Pharmacokinetics

While specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) from the Phase 1 studies are not publicly available in detail, these trials established a dose range suitable for further clinical investigation. The oral bioavailability and CNS penetration of this compound were likely characterized during this phase, confirming that the drug could reach its target in the brain at clinically relevant concentrations.

Table 2: Summary of Phase 1 Clinical Trial Findings

| Study Population | Formulations | Key Findings | Reference |

| Healthy Volunteers | Capsules and Tablets | Well-tolerated, no significant adverse effects | [1][4] |

Conclusion of Early-Stage Research and Transition to Later Phases

The early-stage research on this compound provided a solid foundation for its continued development. The well-defined mechanism of action, coupled with positive preclinical efficacy data and a favorable safety profile in Phase 1, justified its advancement into larger-scale clinical trials in patients with Alzheimer's disease. While subsequent Phase 2 trials showed some mixed but encouraging results, particularly as an adjunctive therapy to donepezil, the ultimate failure in Phase 3 trials highlighted the significant challenges in translating preclinical findings into clinical efficacy for cognitive disorders.[4][5] The journey of this compound serves as a valuable case study for drug development in the complex field of neurodegenerative diseases.

References

- 1. Glutamatergic modulation of cortical acetylcholine release in the rat: a combined in vivo microdialysis, retrograde tracing and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracerebral microdialysis study of glutamate reuptake in awake, behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two randomized controlled trials of SB742457 in mild-to-moderate Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | ALZFORUM [alzforum.org]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Preclinical Efficacy of Intepirdine in Animal Models of Learning and Memory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intepirdine (also known as RVT-101 or SB-742457) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively localized in the central nervous system (CNS).[1][2] Its distribution in brain regions critical for cognition, such as the hippocampus and cortex, made it a compelling target for treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease (AD).[1] The therapeutic rationale for 5-HT6 receptor antagonism is based on its ability to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic signaling, which are known to be impaired in AD.[1][3][4][5]

While this compound ultimately failed to meet its primary endpoints in Phase 3 clinical trials for Alzheimer's disease, leading to the discontinuation of its development, the extensive preclinical research conducted in animal models provides valuable insights into the role of the 5-HT6 receptor in learning and memory.[2][3] This technical guide summarizes the key preclinical findings, experimental methodologies, and proposed mechanisms of action of this compound in various animal models of cognitive function.

Mechanism of Action: 5-HT6 Receptor Antagonism

The 5-HT6 receptor is believed to exert a tonic, inhibitory influence on the release of several key neurotransmitters. By blocking this receptor, antagonists like this compound are hypothesized to disinhibit these neurons, leading to increased levels of acetylcholine (B1216132) (ACh) and glutamate (B1630785) in synaptic clefts.[6] This enhancement of cholinergic and glutamatergic neurotransmission is considered the primary mechanism underpinning the pro-cognitive effects observed in preclinical studies.[1][6]

Preclinical Efficacy in Animal Models

This compound's effects on learning and memory were evaluated in a variety of rodent models, often employing pharmacological agents to induce cognitive deficits relevant to AD pathology.

Scopolamine-Induced Amnesia Model

This model is widely used to screen for pro-cognitive compounds.[7] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory that are analogous to some aspects of AD.[7][8] Studies have shown that 5-HT6 receptor antagonists can reverse the memory impairments induced by scopolamine.[9]

Experimental Protocol: Passive Avoidance Task

The passive avoidance task is a fear-motivated test used to assess short-term or long-term memory.[8]

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Acquisition/Training Trial: A rodent (typically a rat or mouse) is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Drug Administration: this compound or a vehicle is administered typically before the training trial or before the retention trial. Scopolamine is administered to induce amnesia, usually 30 minutes before the training trial.

-

Retention Trial: After a set interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency indicates successful memory retention of the aversive stimulus.

-

-

Key Measures: Step-through latency (time taken to enter the dark compartment).

Table 1: Representative Quantitative Data for 5-HT6 Antagonists in Scopolamine-Induced Amnesia

| Animal Model | Behavioral Task | Treatment Group | Key Finding | Reference |

| Rat | Passive Avoidance | Scopolamine + 5-HT6 Antagonist | Significantly reversed scopolamine-induced deficits in retention latency. | [9] |

| Rat | Conditioned Emotion Response | Scopolamine + SB-271046 | Reversed scopolamine-induced memory impairment. | [9] |

| Rat | Morris Water Maze | Scopolamine + Galanthamine + SB-271046 | Combination treatment reversed scopolamine-induced learning impairments. | [10] |

Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory, a form of episodic memory that is often impaired in AD.[11] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[12][13]

Experimental Protocol: Novel Object Recognition

-